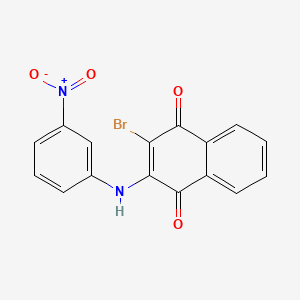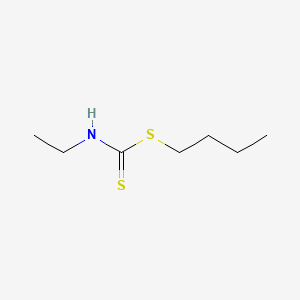
1,3-Bis(3-dodecoxypropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-dodecoxypropyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula (R₁R₂N)(R₃R₄N)C=S. This compound is notable for its unique structure, which includes long alkyl chains, making it a subject of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-dodecoxypropyl)thiourea typically involves the reaction of dodecylamine with carbon disulfide (CS₂) and an alkylating agent. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with another molecule of dodecylamine to form the final thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
1,3-Bis(3-dodecoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学的研究の応用
1,3-Bis(3-dodecoxypropyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers, surfactants, and as a corrosion inhibitor.
作用機序
The mechanism of action of 1,3-Bis(3-dodecoxypropyl)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property is crucial for its role as a catalyst and ligand. In biological systems, the compound interacts with cellular targets, disrupting metabolic pathways and exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application .
類似化合物との比較
Similar Compounds
- 1,3-Bis(3,4-dichlorophenyl)thiourea
- 1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
1,3-Bis(3-dodecoxypropyl)thiourea is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring surfactant-like behavior or in environments where hydrophobic interactions are critical. Its ability to form stable complexes with metal ions also sets it apart from other thiourea derivatives .
特性
CAS番号 |
6277-19-6 |
|---|---|
分子式 |
C31H64N2O2S |
分子量 |
528.9 g/mol |
IUPAC名 |
1,3-bis(3-dodecoxypropyl)thiourea |
InChI |
InChI=1S/C31H64N2O2S/c1-3-5-7-9-11-13-15-17-19-21-27-34-29-23-25-32-31(36)33-26-24-30-35-28-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H2,32,33,36) |
InChIキー |
SYNLXWVKYDFQQV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCCCNC(=S)NCCCOCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


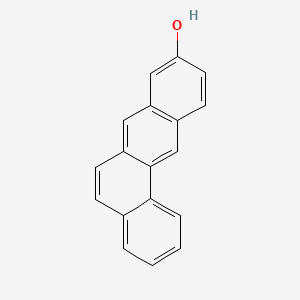

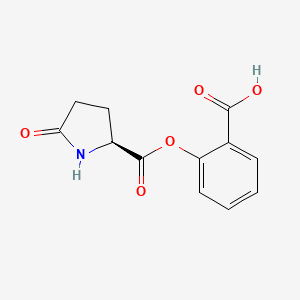
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
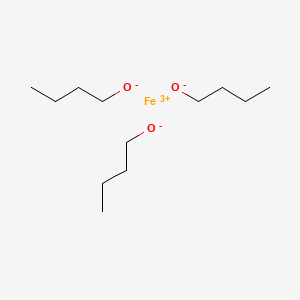
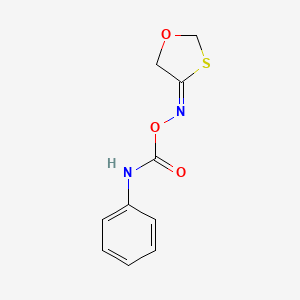
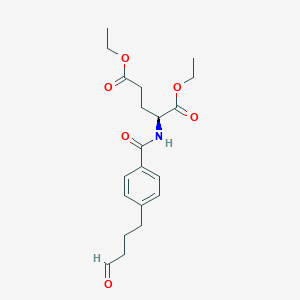
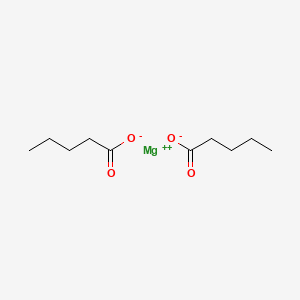
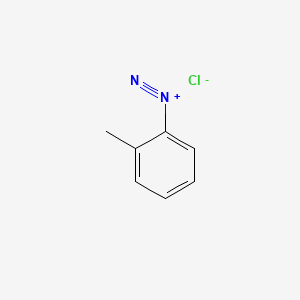
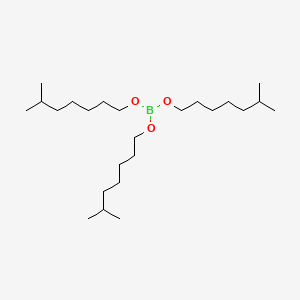
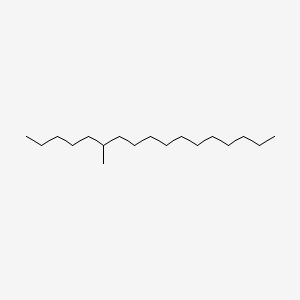
![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
